molecular formula C17H20Cl3NO B3053528 2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol hydrochloride CAS No. 5429-24-3

2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol hydrochloride

Cat. No.: B3053528
CAS No.: 5429-24-3
M. Wt: 360.7 g/mol
InChI Key: BVTRQBGZCPUPHM-UHFFFAOYSA-N
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Description

2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzyl group, a methylamino group, and a dichloromethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol hydrochloride typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Core Structure: This step often involves the use of starting materials such as benzyl chloride, methylamine, and 2,4-dichloro-3-methylphenyl ethanol. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

    Functionalization: The core structure is then functionalized to introduce the desired groups. This may involve reactions such as alkylation, chlorination, and amination under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like hydroxide, cyanide, amines, solvents such as ethanol or water.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[Benzyl(methyl)amino]-1-(2,4-dichlorophenyl)ethanol
  • **2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)propanol
  • **2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)butanol

Uniqueness

2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol hydrochloride is unique due to its specific substitution pattern and the presence of both benzyl and methylamino groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO.ClH/c1-12-15(18)9-8-14(17(12)19)16(21)11-20(2)10-13-6-4-3-5-7-13;/h3-9,16,21H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTRQBGZCPUPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(CN(C)CC2=CC=CC=C2)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30636513
Record name 2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30636513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5429-24-3
Record name NSC13377
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13377
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30636513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol hydrochloride
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2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol hydrochloride

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